

An In-Depth Guide to the IUPAC Nomenclature of C₉H₁₀O₄ Aldehyde Compounds

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Compound of Interest

Compound Name: 4,6-Dimethoxysalicylaldehyde

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The molecular formula C₉H₁₀O₄ designates a variety of aldehyde-containing isomers. For researchers, scientists, and professionals in drug development, a precise understanding of their IUPAC names is critical for unambiguous communication and documentation. This guide provides a detailed overview of the most prominent aldehyde isomers of C₉H₁₀O₄, focusing on substituted benzaldehydes, which are a significant class of compounds in chemical and pharmaceutical research.

Key Isomers and Their IUPAC Names

The degree of unsaturation for C₉H₁₀O₄ is five, which strongly suggests the presence of a benzene ring and an additional double bond, characteristic of an aromatic aldehyde. The most notable isomers are derivatives of benzaldehyde, distinguished by the placement of one hydroxyl (-OH) and two methoxy (-OCH₃) groups on the benzene ring.

A comprehensive summary of these isomers is presented below:

Common Name	IUPAC Name	CAS Number
Syringaldehyde	4-hydroxy-3,5-dimethoxybenzaldehyde	134-96-3[1][2][3]
3-Hydroxy-4,5-dimethoxybenzaldehyde	3-hydroxy-4,5-dimethoxybenzaldehyde	29865-90-5[4][5][6]
Isovanillin isomer	2-hydroxy-3,4-dimethoxybenzaldehyde	19283-70-6[7]
2-hydroxy-4,6-dimethoxybenzaldehyde	708-76-9[8]	
4-hydroxy-2,6-dimethoxybenzaldehyde	22080-96-2[9]	

One of the most frequently encountered isomers is Syringaldehyde, with the IUPAC name 4-hydroxy-3,5-dimethoxybenzaldehyde.[1][10] It is a well-documented compound, recognized for its role as a plant metabolite and its hypoglycemic properties.[10] Another significant isomer is 3-hydroxy-4,5-dimethoxybenzaldehyde.[4][5][6]

Nomenclature Explained

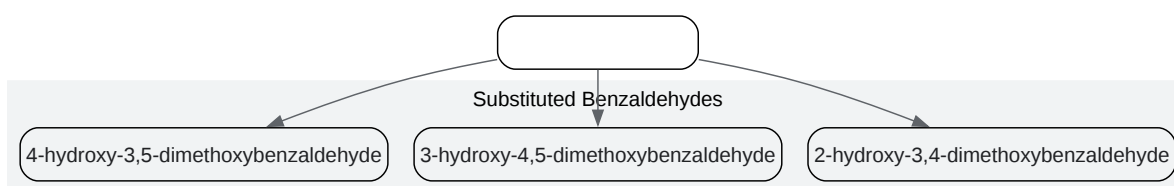
The IUPAC naming convention for these compounds follows a systematic approach:

- **Principal Functional Group:** The aldehyde group (-CHO) is the principal functional group, giving the base name "benzaldehyde."
- **Numbering:** The carbon atom of the aldehyde group is designated as position 1 on the benzene ring. The ring is then numbered to give the lowest possible locants to the substituents.
- **Substituent Prefixes:** The hydroxyl (-OH) and methoxy (-OCH₃) groups are named as "hydroxy" and "methoxy" prefixes, respectively.
- **Alphabetical Order:** The substituents are listed in alphabetical order in the final name.

For instance, in Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), the aldehyde group defines the 'benzaldehyde' base. The benzene ring is numbered starting from the aldehyde carbon, with the hydroxyl group at position 4 and the two methoxy groups at positions 3 and 5.

Logical Relationships of C₉H₁₀O₄ Aldehyde Isomers

The relationship between the molecular formula and its primary aldehyde isomers can be visualized as a hierarchical structure.



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Caption: Isomeric relationship of C₉H₁₀O₄ aldehyde compounds.

Experimental Protocols

While this guide focuses on the IUPAC nomenclature of C₉H₁₀O₄ aldehydes, it is important to note that experimental protocols for the synthesis, isolation, and characterization of these compounds are extensive and varied. For example, Syringaldehyde can be isolated from various natural sources, including *Pisonia aculeata* and *Panax japonicus* var. *major*.^[10] Synthetic routes often involve the methylation of related phenolic compounds. Detailed experimental procedures are typically found in specialized chemical synthesis literature and databases.

This guide serves as a foundational reference for understanding the IUPAC nomenclature of C₉H₁₀O₄ aldehyde compounds. A clear grasp of these naming conventions is essential for accurate scientific communication and research in the fields of chemistry and drug development.

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